

3-Cyclohexyl-L-alanine chemical properties and structure

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An In-depth Technical Guide to 3-Cyclohexyl-L-alanine

This guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to **3-Cyclohexyl-L-alanine**, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

3-Cyclohexyl-L-alanine, also known as L-Cyclohexylalanine (L-Cha), is a non-proteinogenic amino acid derivative of L-phenylalanine. Its structure, featuring a cyclohexyl ring instead of a phenyl ring, imparts unique properties that are leveraged in peptide synthesis to enhance metabolic stability and bioavailability.[1] It is classified as an L-alpha-amino acid.[2]

Structural Identifiers

The unambiguous identification of **3-Cyclohexyl-L-alanine** is established through several standardized nomenclature systems.



Identifier	Value	
IUPAC Name	(2S)-2-amino-3-cyclohexylpropanoic acid[2][3] [4]	
CAS Number	27527-05-5[1][4][5][6]	
SMILES	C1CCC(CC1)CINVALID-LINKO)N[3][4]	
InChI	InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1- 3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1[2][3]	
InChlKey	ORQXBVXKBGUSBA-QMMMGPOBSA-N[2][4]	

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Cyclohexyl-L-alanine**. These properties are crucial for its handling, formulation, and application in various experimental and developmental contexts.



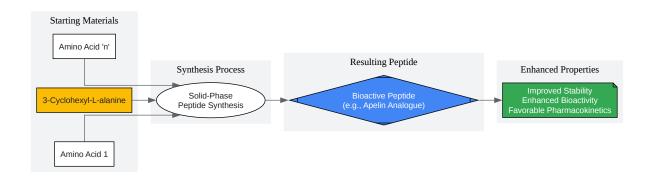
Property	Value	Source
Molecular Formula	C9H17NO2	[1][3][4][5][6]
Molecular Weight	171.24 g/mol	[4][6][7][8]
Appearance	White to off-white solid/powder	[1][4][8]
Melting Point	322 °C	[8]
Boiling Point	307.1 ± 25.0 °C (Predicted)	[8]
Density	1.075 ± 0.06 g/cm ³ (Predicted)	[8]
Water Solubility	2.52 mg/mL (Predicted)	[2]
pKa (Acidic)	2.33 - 2.73 (Predicted)	[2][8]
pKa (Basic)	9.52 (Predicted)	[2]
LogP	-0.51 to 1.91 (Predicted/Calculated)	[2]
Optical Rotation	$[\alpha]^{20}/D = +9 \pm 2^{\circ} \text{ (c=1 in 1N)}$	[1]

Role in Peptide Synthesis and Drug Development

3-Cyclohexyl-L-alanine serves as a crucial building block in the synthesis of peptides and peptidomimetics.[1][9] Its incorporation can enhance the stability, bioactivity, and pharmacokinetic profile of peptide-based drugs.[1] The bulky and lipophilic cyclohexyl side chain can influence peptide conformation, potentially leading to improved receptor binding and selectivity.[1]

This amino acid is particularly utilized in the development of therapeutics for a range of conditions, including neurological and metabolic disorders.[1] For instance, it has been used to create metabolically stable apelin-analogues, which are potent activators of the apelin receptor, and to modify atrial natriuretic peptides involved in regulating body fluid and blood pressure. [10]





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Role of **3-Cyclohexyl-L-alanine** in Peptide Synthesis.

Experimental Protocols Synthesis of 3-Cyclohexyl-L-alanine

A common method for synthesizing L-Cyclohexylalanine is through the hydrogenation of L-phenylalanine.[8]

Objective: To reduce the phenyl ring of L-phenylalanine to a cyclohexyl ring.

Materials:

- L-phenylalanine (20 g, 121 mmol)[8]
- Deionized water (200 ml)[8]
- Isopropanol (200 ml)[8]
- 37% Hydrochloric acid (12.2 ml, 146 mmol)[8]
- Pt/Rh catalyst (4% Pt + 1% Rh on activated carbon, ~50% water content, 2 g)[8]



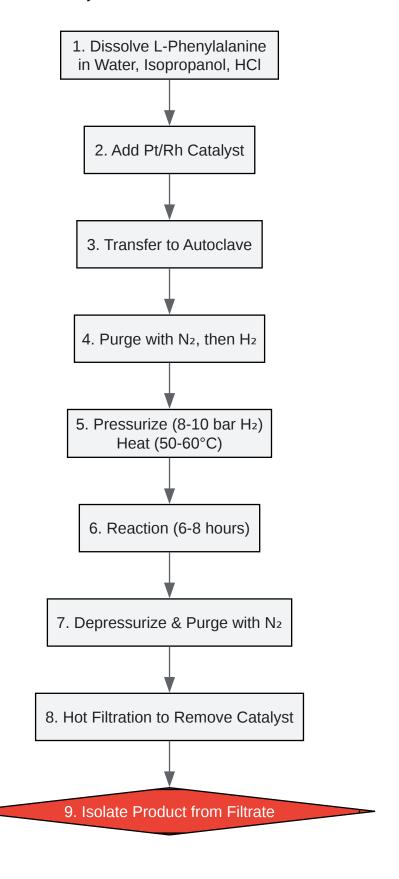
- Hydrogen (H₂) gas
- Nitrogen (N₂) gas
- Hydrogenation autoclave[8]
- Nutsche filter

Procedure:

- Preparation of Reaction Mixture: In a suitable vessel, dissolve or suspend 20 g of Lphenylalanine in a mixture of 200 ml of deionized water, 200 ml of isopropanol, and 12.2 ml of 37% hydrochloric acid.[8]
- Catalyst Addition: Add 2 g of the Pt/Rh on activated carbon catalyst to the mixture.[8]
- Hydrogenation:
 - Transfer the reaction mixture to a hydrogenation autoclave.[8]
 - Purge the autoclave three times with nitrogen gas to create an inert atmosphere.[8]
 - Flush the system twice with hydrogen gas.[8]
 - Pressurize the autoclave with hydrogen to 8-10 bar.[8]
 - Heat the reaction system to 50-60°C.[8]
- Reaction Monitoring: Maintain the conditions for approximately 6 to 8 hours, or until hydrogen uptake ceases.[8]
- Work-up:
 - Depressurize the autoclave and purge three times with nitrogen.
 - Filter the hot reaction mixture through a nutsche filter to remove the catalyst.[8]
 - Wash the catalyst with 50 ml of deionized water.[8]



• The resulting filtrate contains the product, which can be isolated and purified using standard techniques such as crystallization.





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Workflow for the Synthesis of **3-Cyclohexyl-L-alanine**.

Analytical Characterization

The identity and purity of **3-Cyclohexyl-L-alanine** are confirmed using various spectroscopic techniques. While specific experimental parameters for this exact molecule are not detailed in the provided search results, standard protocols are as follows.

- A. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Protocol:
 - Prepare a sample by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
 - Transfer the solution to an NMR tube.
 - Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Process the data (Fourier transform, phase correction, baseline correction).
 - Analyze the spectra for chemical shifts, coupling constants, and integration to confirm the structure. Predicted ¹³C NMR data is available for reference.[2]
- B. Infrared (IR) Spectroscopy
- Objective: To identify the functional groups present in the molecule.
- Protocol:
 - Place a small amount of the solid sample directly onto the crystal of an Attenuated Total
 Reflectance (ATR) FT-IR spectrometer.[3]
 - Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.



Analyze the spectrum for characteristic absorption bands corresponding to N-H (amine),
 C-H (cyclohexyl), C=O (carboxylic acid), and O-H (carboxylic acid) vibrations. A reference spectrum is available on PubChem, acquired using a Bruker Tensor 27 FT-IR.[3]

C. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Protocol:
 - Dissolve the sample in a suitable solvent (e.g., methanol/water).
 - Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
 - Acquire the mass spectrum in both positive and negative ion modes.
 - Analyze the spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. The exact mass is 171.125931 Da.

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